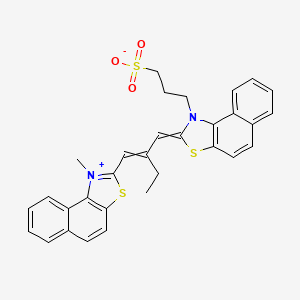
2-(Dibutylamino)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C14H21N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with dibutylamine and a suitable nitrile source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibutylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Dibutylamino)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbonitrile: A simpler derivative of pyridine with a nitrile group.
3-Pyridinecarbonitrile: Another pyridine derivative with the nitrile group at a different position.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: A more complex derivative with additional functional groups.
Uniqueness
2-(Dibutylamino)pyridine-3-carbonitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its dibutylamino group provides steric hindrance and electronic effects that influence its behavior in chemical reactions and interactions with biological targets .
Eigenschaften
Molekularformel |
C14H21N3 |
|---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
2-(dibutylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H21N3/c1-3-5-10-17(11-6-4-2)14-13(12-15)8-7-9-16-14/h7-9H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
XWGFIGWRKBKZLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=C(C=CC=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


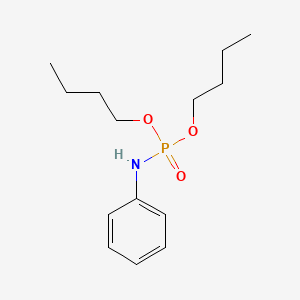




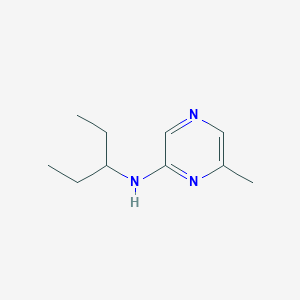
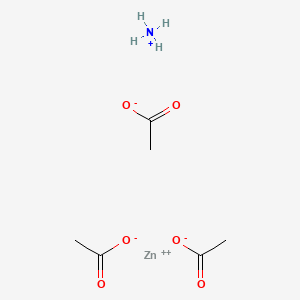
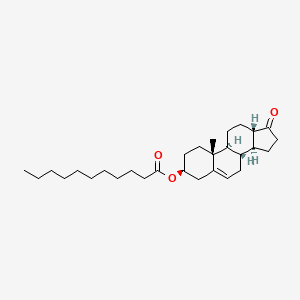
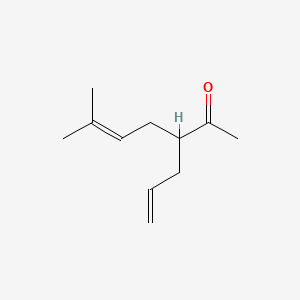



![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
